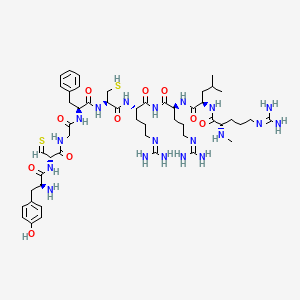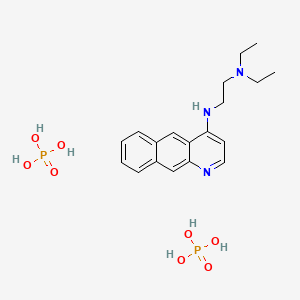
Dansyl-L-phenylalanine
Descripción general
Descripción
Dansyl-L-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . It is a white powder .
Synthesis Analysis
Dansyl-L-phenylalanine can be synthesized from L-Phenylalanine . A study showed that total complexation by α-acid glycoprotein (AGP) can discriminate between enantiomers of dansyl-d,l-phenylalanine .Molecular Structure Analysis
The molecular formula of Dansyl-L-phenylalanine is C21H22N2O4S . Its molecular weight is 398.5 g/mol . The IUPAC name is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Chemical Reactions Analysis
Dansyl-L-phenylalanine can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It can inhibit alkaline phosphatase activity of CIAP efficiently and specifically .Physical And Chemical Properties Analysis
Dansyl-L-phenylalanine is a white powder . Its molecular weight is 398.5 g/mol . The IUPAC name is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Aplicaciones Científicas De Investigación
Metabolic Engineering and Biosynthesis
- Production of L-Phenylalanine : Research shows that L-Phenylalanine, an important amino acid in food and medicinal applications, can be efficiently produced through metabolic engineering. For instance, studies in E. coli have identified key enzymes in the phenylalanine biosynthesis pathway, leading to improved yields (Ding et al., 2016).
- Fungal and Plant Phenylalanine Ammonia-lyase : Another study highlights the essential role of phenylalanine in plant secondary metabolism and wood formation in conifers, providing insights into genetic manipulation and transcriptional regulation of these pathways (Pascual et al., 2016).
Biosensors and Detection Methods
- Electrochemical Sensors for Phenylalanine Detection : Electrochemical sensors and biosensors are being developed for the detection of phenylalanine in biological fluids. This is crucial for diagnosing conditions like phenylketonuria and monitoring overall health status (Dinu & Apetrei, 2020).
- Fluorescence Optical Spectrally Resolved Sensors : Molecularly imprinted polymers (MIPs) with fluorescence detection are used for the sensitive detection of dansyl-L-phenylalanine, demonstrating potential applications in chemical sensing (Harz et al., 2011).
Enzyme Activity and Inhibition Studies
- Fluorescent Derivatives for Enzyme Active Sites : Dansyl-derivatives of phenylalanine have been used to introduce fluorescent groups into enzyme active centers, providing insights into enzyme function and inhibition (Schoellmann, 2009)2. Inhibition Effects on Enzymes : Studies demonstrate that dansyl-L-phenylalanine can selectively inhibit certain enzymes, such as calf intestinal alkaline phosphatase, offering insights into enzyme inhibition mechanisms (Li et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOGTIFRDHWSB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-L-phenylalanine | |
CAS RN |
1104-36-5 | |
| Record name | Dansyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)








